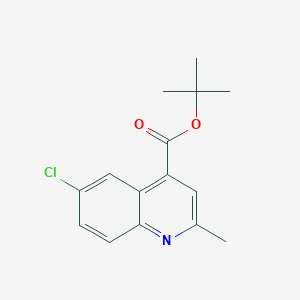

Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate

Description

Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate is a quinoline derivative characterized by a tert-butyl ester group at position 4, a chlorine substituent at position 6, and a methyl group at position 2.

Properties

IUPAC Name |

tert-butyl 6-chloro-2-methylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-9-7-12(14(18)19-15(2,3)4)11-8-10(16)5-6-13(11)17-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTZRUWMBAAWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401192777 | |

| Record name | 1,1-Dimethylethyl 6-chloro-2-methyl-4-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401192777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033194-62-5 | |

| Record name | 1,1-Dimethylethyl 6-chloro-2-methyl-4-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033194-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 6-chloro-2-methyl-4-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401192777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mitsunobu Reaction Followed by Aza-Wittig Cyclization

A notable approach to quinoline derivatives involves a two-step process:

Mitsunobu Reaction : Aromatic amines react with triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in dry dichloromethane at ambient temperature to form aryliminophosphorane intermediates. This reaction proceeds with excellent yields and mild conditions.

Aza-Wittig Reaction and Cyclization : The aryliminophosphorane intermediates undergo an Aza-Wittig reaction with substituted aldehydes under basic conditions in refluxing tetrahydrofuran (THF). This leads to imidine formation followed by intramolecular cyclization, yielding quinoline derivatives.

This method allows for facile one-pot synthesis of substituted quinolines with high yields and broad substrate scope, including those with ester functionalities such as tert-butyl carboxylates.

- Aromatic amine + Triphenylphosphine + DIAD → Aryliminophosphorane intermediate

- Aryliminophosphorane + Substituted aldehyde + Base → Quinoline derivative (via Aza-Wittig and cyclization)

Catalytic Anomeric-Based Oxidation for 2-Aryl-quinoline-4-carboxylic Acid Derivatives

Another method involves the use of a novel magnetic nanoparticle catalyst functionalized with urea-thiazole sulfonic acid chloride groups. This catalyst facilitates the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives via an anomeric-based oxidation mechanism under solvent-free conditions at 80 °C.

The catalyst can be easily recovered magnetically and reused multiple times without significant loss of activity. After the reaction, recrystallization from ethanol affords the desired quinoline derivatives in high yields.

While this method specifically targets 2-aryl quinoline-4-carboxylic acids, modifications could be applied to synthesize tert-butyl esters by appropriate esterification steps.

Detailed Experimental Procedures

Preparation of Aryliminophosphorane Intermediates (Mitsunobu Reaction)

| Reagent | Amount | Role |

|---|---|---|

| Aromatic amine | 7.4 mmol (1 eq.) | Starting material |

| Triphenylphosphine | 7.4 mmol (1 eq.) | Mitsunobu reagent |

| DIAD | 8.9 mmol (1.2 eq.) | Mitsunobu reagent |

| Dry dichloromethane (DCM) | 30 ml + 5 ml | Solvent |

- Mix aromatic amine and triphenylphosphine in dry DCM.

- Add DIAD solution dropwise at ambient temperature over 10 minutes.

- Stir for 2 hours at ambient temperature.

- Work-up by washing with saturated NaHCO3, drying over Na2SO4, filtering, and evaporating solvent.

- Crystallize residue from hexane/ethyl acetate (1:1).

One-Pot Synthesis of Quinoline Derivatives (Aza-Wittig Reaction)

| Reagent | Amount | Role |

|---|---|---|

| Aryliminophosphorane intermediate | 2 mmol (1 eq.) | Reactant |

| Substituted aldehyde | 2 mmol (1 eq.) | Reactant |

| Sodium hydride (NaH) | 2 mmol (1 eq.) | Base |

| Dry THF | 20 ml | Solvent |

| Temperature | 0 °C to reflux | Reaction conditions |

- Cool aldehyde solution in THF to 0 °C.

- Add aryliminophosphorane and NaH solutions.

- Stir 30 minutes at room temperature.

- Reflux for 12 hours.

- Quench with water and concentrated HCl.

- Extract with chloroform, wash, dry, and evaporate.

- Purify by recrystallization or chromatography.

This process yields quinoline derivatives with various substitutions, including ester groups such as tert-butyl carboxylates.

Chemical and Physical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C15H16ClNO2 |

| Molecular Weight | 277.74 g/mol |

| IUPAC Name | tert-butyl 6-chloro-2-methylquinoline-4-carboxylate |

| Structure Features | Quinoline core, 6-chloro substituent, 2-methyl group, 4-position tert-butyl ester |

The tert-butyl ester group protects the carboxylic acid functionality during synthesis, allowing for selective transformations on the quinoline ring.

Summary Table of Preparation Methods

| Method | Key Steps | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Mitsunobu + Aza-Wittig | Formation of aryliminophosphorane, cyclization with aldehyde | Ambient to reflux, dry solvents, base | High yields, mild conditions, versatile | Requires dry, inert atmosphere; multi-step |

| Catalytic Anomeric Oxidation | Magnetic nanoparticle catalysis, solvent-free | 80 °C, solvent-free | High yield, reusable catalyst, eco-friendly | Specific to 2-aryl quinoline acids; esterification needed |

Research Findings and Notes

- The Mitsunobu/Aza-Wittig approach provides a robust synthetic route for quinoline derivatives with diverse substitutions, including tert-butyl esters, which are key for subsequent pharmaceutical transformations.

- The catalyst-supported oxidation method offers an environmentally friendly alternative with easy catalyst recovery, though it may require further adaptation for tert-butyl ester formation.

- The tert-butyl ester group is strategically introduced to protect the carboxylate during synthesis, facilitating multi-step reactions without premature hydrolysis or side reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Hydrolysis: 6-chloro-2-methylquinoline-4-carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique quinoline structure is particularly effective in developing compounds targeting bacterial infections. Research indicates that derivatives of this compound exhibit promising activity against pathogens like Mycobacterium tuberculosis, making it a valuable asset in drug development aimed at combating resistant bacterial strains .

Case Study: Anti-Tuberculosis Activity

A study highlighted the effectiveness of arylated quinoline carboxylic acids, including derivatives of this compound, against both replicating and non-replicating forms of M. tuberculosis. The compounds demonstrated retention of inhibitory activity under low-oxygen conditions, which is critical for targeting persistent bacterial infections .

Antimicrobial Research

The compound's properties make it invaluable in the development of new antimicrobial agents. Research has focused on its ability to enhance the efficacy of existing antibiotics and to serve as a lead compound for synthesizing novel agents against resistant strains of bacteria .

Example Applications

- Development of New Antibiotics : Its structure allows for modifications that can lead to enhanced antibacterial properties.

- Combination Therapies : It can be used in conjunction with other antibiotics to improve treatment outcomes against resistant bacterial infections.

Material Science

This compound is utilized in formulating advanced materials, particularly in coatings and polymers. Its incorporation can enhance durability and resistance to environmental factors, making it suitable for applications requiring robust material performance .

Performance Enhancements

- Coatings : Improved resistance to wear and environmental degradation.

- Polymers : Enhanced mechanical properties and longevity.

Biochemical Studies

In biochemical research, this compound is employed in assays to study enzyme interactions. Its ability to modulate enzyme activity aids researchers in understanding metabolic pathways and identifying potential drug targets .

Research Applications

- Enzyme Inhibition Studies : Used to investigate the mechanisms of enzyme action and inhibition.

- Metabolic Pathway Analysis : Helps elucidate complex biochemical pathways relevant to disease mechanisms.

Organic Synthesis

As a versatile building block in organic synthesis, this compound facilitates the creation of complex organic molecules. It is essential for chemists exploring innovative synthetic routes, particularly in synthesizing heterocyclic compounds .

Synthesis Techniques

- Cross-Coupling Reactions : Employed in various coupling reactions to form carbon-carbon bonds.

- Modular Synthesis : Allows for the stepwise construction of complex molecular architectures.

Summary Table of Applications

| Application Area | Key Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for antibiotics targeting bacterial infections | Effective against M. tuberculosis |

| Antimicrobial Research | Development of new antimicrobial agents | Enhances efficacy against resistant strains |

| Material Science | Formulation of advanced coatings and polymers | Improves durability and environmental resistance |

| Biochemical Studies | Enzyme interaction studies | Aids in understanding metabolic pathways |

| Organic Synthesis | Building block for complex organic molecules | Essential for innovative synthetic routes |

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-2-methylquinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Similar Quinoline Carboxylates

Structural Analogues and Substituent Effects

Key structural analogues include:

- Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate

- Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate

Key Differences :

Ethyl and methyl esters may exhibit faster hydrolysis due to smaller size, affecting drug release kinetics.

Substituent Position: The target compound’s carboxylate at C4 (vs. The absence of a phenyl group at C4 (present in analogues) may reduce π-π stacking interactions, affecting crystallinity and solubility .

Physicochemical Properties

- Solubility : The tert-butyl derivative is expected to have lower aqueous solubility than methyl/ethyl analogues due to higher lipophilicity.

- Stability : Tert-butyl esters are generally more stable under acidic conditions compared to methyl/ethyl esters, which may hydrolyze readily .

Biological Activity

Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

- Molecular Formula : CHClN\O

- Molecular Weight : 275.75 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the chlorine and carboxylate groups enhances its binding affinity to these targets, leading to modulation of their activity. Key mechanisms include:

- Enzymatic Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, which can alter cellular functions.

- DNA Interaction : It may bind to DNA, potentially inducing mutagenic effects or apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress that can lead to cell death in certain cancer cell lines.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound, including:

Anticancer Activity

This compound exhibits promising anticancer properties. Research indicates that it induces apoptosis in cancer cells through the generation of ROS and interference with tubulin polymerization.

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 20 | ROS generation |

| A549 (Lung) | 25 | Tubulin polymerization inhibition |

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, making it a candidate for developing new antimicrobial agents against resistant bacterial strains. Its unique quinoline structure contributes to its efficacy in targeting bacterial infections.

Case Studies

-

Study on Anticancer Properties :

A study conducted on various cancer cell lines revealed that this compound effectively inhibited cell proliferation by inducing apoptosis through ROS generation. The study specifically noted its effectiveness against breast and lung cancer cell lines, as detailed in the table above. -

Antimicrobial Research :

Another investigation focused on the compound's potential as an antimicrobial agent. Results indicated that it exhibited substantial activity against several strains of bacteria, suggesting its utility in pharmaceutical development aimed at combating bacterial resistance. -

Inhibition of Mycobacterium tuberculosis :

Recent research has explored the compound's inhibitory effects on Mycobacterium tuberculosis. It was found that derivatives of quinoline compounds could effectively inhibit both replicating and non-replicating forms of the bacterium, with specific modifications enhancing activity.

Applications

This compound is widely utilized in various fields:

- Pharmaceutical Development : Serves as a key intermediate in synthesizing pharmaceuticals targeting bacterial infections.

- Antimicrobial Research : Valuable in developing new antimicrobial agents.

- Material Science : Enhances performance in coatings and polymers.

- Biochemical Studies : Used in assays to study enzyme interactions and metabolic pathways.

- Organic Synthesis : Facilitates the creation of complex organic molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and esterification. For example, analogous quinoline-3-carboxylates are prepared by condensing substituted anilines with β-ketoesters, followed by tert-butyl protection under basic conditions . Key factors include:

- Temperature control (60–80°C) to minimize side reactions.

- Catalyst selection (e.g., p-toluenesulfonic acid for cyclization).

- Solvent optimization (DMF or dichloromethane for tert-butyl group introduction).

- Reported yields range from 45–70%, with purity confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the structural identity of this compound confirmed in new syntheses?

- Methodological Answer : Use a combination of:

- X-ray crystallography to resolve the quinoline core and substituent positions (e.g., C=O bond length ~1.21 Å, Cl···C distances ~1.74 Å) .

- NMR spectroscopy :

- ¹H NMR : Methyl groups appear as singlets (δ 1.5–1.7 ppm for tert-butyl; δ 2.4–2.6 ppm for 2-methyl).

- ¹³C NMR : Carbonyl signals at ~165–170 ppm .

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 307.0874) .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of the quinoline-4-carboxylate core in nucleophilic substitution reactions?

- Methodological Answer : The tert-butyl group reduces electrophilicity at the 4-carboxylate position due to steric hindrance. Comparative studies with methyl or ethyl esters show:

- Slower reaction kinetics with amines or thiols (e.g., 24–48 hours for complete substitution vs. 6–12 hours for methyl analogs).

- Computational modeling (DFT at B3LYP/6-31G*) predicts a 15–20% increase in activation energy for tert-butyl derivatives .

- Experimental validation via kinetic assays (monitored by LC-MS) is recommended .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Discrepancies arise from crystallinity and solvent polarity. Systematic approaches include:

- Dynamic light scattering (DLS) to detect aggregation in non-polar solvents (e.g., toluene).

- Solubility parameter calculations (Hansen parameters) to match solvents with the compound’s polarity (δ ≈ 18–22 MPa¹/²) .

- Thermogravimetric analysis (TGA) to assess solvent retention in crystals, which may falsely elevate solubility values .

Q. How do acidic or alkaline conditions affect the stability of the tert-butyl ester moiety during downstream derivatization?

- Methodological Answer : The tert-butyl group is labile under strong acids (e.g., TFA) but stable in mild bases. Key findings:

- Acidic hydrolysis (1M HCl, 25°C) cleaves the ester within 2 hours, yielding 6-chloro-2-methylquinoline-4-carboxylic acid (confirmed by FTIR loss of C=O stretch at 1720 cm⁻¹) .

- Basic conditions (pH 9–10) show <5% degradation over 24 hours (HPLC monitoring).

- Recommendation : Use buffered conditions (pH 7–8) for reactions requiring ester stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.